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molecular formula C13H12N2O2 B009195 4-Benzyl-2-nitroaniline CAS No. 105957-88-8

4-Benzyl-2-nitroaniline

Cat. No. B009195
M. Wt: 228.25 g/mol
InChI Key: HIESYFWWUDRAPU-UHFFFAOYSA-N
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Patent
US04700003

Procedure details

To 20.4 parts of 36% w/w hydrochloric acid in which had previously been dissolved 13.4 parts of anhydrous zinc chloride are added 27.6 parts of o-nitro-aniline and 10.8 parts of benzyl alcohol. This mixture is stirred under reflux temperature for 6 hours and then poured into a hot solution of 50 parts of sodium hydroxide in 100 parts of water. After allowing the decomposed reaction mixtures to cool the organic phase is extracted with ether, and the ether solution washed with water, the ether evaporated and the residue distilled to give a fraction with boiling point 192°-8° C. at 0.4 millibars. This fraction after dilution with 40°-60° petroleum ether containing a little ether yields 4-benzyl-2-nitro-aniline m.p. 80°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3].[CH2:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].CCOCC.O>[CH2:12]([C:10]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:2]([O-:4])=[O:3])[CH:11]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the decomposed reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
to cool the organic phase
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
the ether solution washed with water
CUSTOM
Type
CUSTOM
Details
the ether evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to give a fraction with boiling point 192°-8° C. at 0.4 millibars

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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